3-Methylpyridine-d7
Overview
Description
3-Methylpyridine-d7, also known as 3-Picoline, is an organic compound with the formula CD3C5D4N . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Synthesis Analysis
The synthesis of 3-Methylpyridine has been performed by a multi-component reaction of ethanol, formaldehyde, and ammonia in the presence of H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts . The content of 3-methylpyridine increases with the increase of the temperature and the amount of 2- and 4-methylpyridines decreases .Molecular Structure Analysis
The molecular formula of 3-Methylpyridine-d7 is CD3C5D4N . It has a molecular weight of 100.17 .Chemical Reactions Analysis
The chemical reactions of 3-Methylpyridine are complex and involve multiple steps . For instance, the electrochemical oxidation of 3-Methylpyridine (3-MP) at synthetic boron-doped diamond (BDD) thin film electrode has been investigated by cyclic voltammetry and bulk electrolysis .Physical And Chemical Properties Analysis
3-Methylpyridine-d7 is a stable compound if stored under recommended conditions . It has a molecular weight of 100.17 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Vibrational Analysis : A study by Kovács (1999) used a scaled quantum mechanical analysis to investigate the molecular vibrations of 3-methylpyridine, providing a reliable description of the fundamentals and revising earlier less sophisticated investigations. This research is significant for understanding the molecular structure and behavior of 3-methylpyridine (Kovács, 1999).
Segregation in Mixtures : Research by Krosi et al. (2004, 2005) studied the segregation in 3-methylpyridine-heavy water mixtures, analyzing the phase separation process using dynamic neutron radiography. This research contributes to the understanding of phase behavior in chemical mixtures (Krosi, Balaskó, & Jancsó, 2004), (Krosi, Balasko, & Jancso, 2005).
Antimicrobial Activity and DNA Interactions : Abu-Youssef et al. (2010) synthesized and characterized compounds involving 3-methylpyridine, examining their antimicrobial activity and interaction with DNA. This study is crucial for potential applications in microbiology and pharmaceuticals (Abu-Youssef et al., 2010).
Overtone Investigation : A study by Proos and Henry (1999) used spectroscopy methods to investigate the overtone spectra of methyl-substituted pyridines, including 3-methylpyridine-d7. This research aids in understanding the spectral characteristics of these compounds (Proos & Henry, 1999).
Electrophoretic Separation : Wren (1991) explored the relationships between pH and separation in the electrophoretic separation of methylpyridines, including 3-methylpyridine. This has implications for analytical chemistry and separation techniques (Wren, 1991).
Electrochemical Oxidation : Iniesta et al. (2001) studied the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode. This research is relevant for applications in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Synthesis and Drug Development : Pesti et al. (2000) detailed the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of a cognition enhancer drug, highlighting its application in medicinal chemistry (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).
Safety And Hazards
properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQTTZVARXURQS-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-d7 |
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Citations
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